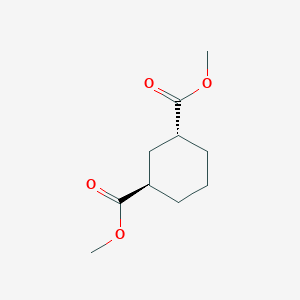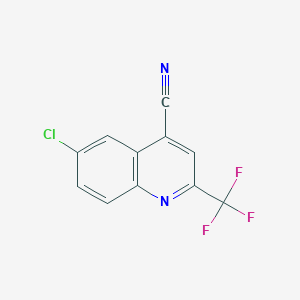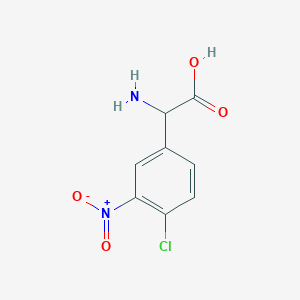
2-Amino-2-(4-chloro-3-nitrophenyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid typically involves the nitration of 4-chloroaniline followed by a series of reactions to introduce the amino and acetic acid groups. One common method involves the following steps:
Nitration: 4-chloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The resulting 4-chloro-3-nitroaniline is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitro groups can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
2-Amino-2-(4-bromo-3-nitrophenyl)acetic acid: Similar structure but with a bromo group instead of a chloro group.
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H7ClN2O4 |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
2-amino-2-(4-chloro-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-2-1-4(7(10)8(12)13)3-6(5)11(14)15/h1-3,7H,10H2,(H,12,13) |
Clave InChI |
NUDGYQKUPLHRFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

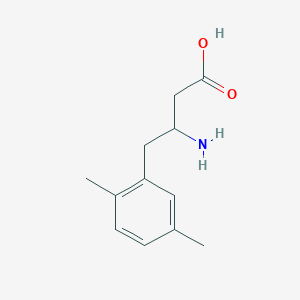
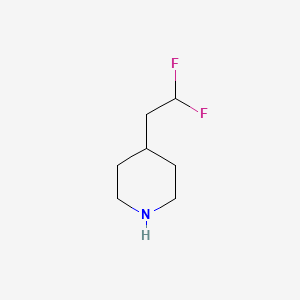
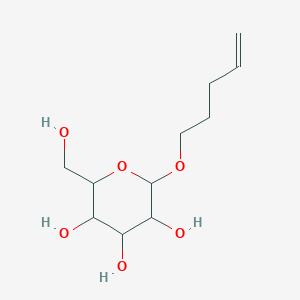
![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)
